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Compound of Interest

Compound Name:
5-Chloro-2,6-dimethoxypyridine-3-

methanol

CAS No.: 1879026-29-5

Cat. No.: B6305151

Get Quote

Executive Summary: The "Privileged" Scaffold
5-Chloro-2,6-dimethoxypyridine-3-methanol is a highly specialized heterocyclic building

block belonging to the class of polysubstituted pyridines. In modern drug discovery, this

molecule serves as a critical "privileged scaffold"—a molecular framework capable of providing

ligands for diverse biological targets.

Its value lies in its orthogonal functionality:

The Pyridine Core: Modulates solubility and pi-stacking interactions in protein binding

pockets.

2,6-Dimethoxy Motifs: Provide hydrogen bond acceptance and steric bulk, often used to

induce conformational lock or improve metabolic stability (blocking oxidation at the typically

labile 2/6 positions).

5-Chloro Substituent: Increases lipophilicity and fills hydrophobic pockets, while

electronically tuning the ring’s basicity.
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3-Methanol Handle: A versatile reactive center for further elaboration (oxidation, alkylation, or

amination).

This guide details the physicochemical profile, robust synthesis pathways, and handling

protocols for researchers utilizing this intermediate in medicinal chemistry campaigns.[1]

Chemical Profile & Structural Analysis[2]
Physicochemical Data Table

Property Specification / Value Note

IUPAC Name

(5-Chloro-2,6-

dimethoxypyridin-3-

yl)methanol

Molecular Formula C₈H₁₀ClNO₃

Molecular Weight 203.62 g/mol

Appearance
White to off-white crystalline

solid
Typical for this class

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate
Poor water solubility

LogP (Predicted) ~1.8 - 2.2 Moderate lipophilicity

pKa (Pyridine N) ~2.5 - 3.5
Reduced basicity due to

Cl/OMe electron withdrawal

Electronic & Steric Analysis
The 2,6-dimethoxy substitution pattern creates a unique electronic environment. While methoxy

groups are generally electron-donating by resonance (+M), their placement at the 2 and 6

positions (ortho to Nitrogen) exerts a significant inductive effect (-I) and steric shielding on the

ring nitrogen.

The 5-Chloro group further deactivates the ring towards electrophilic attack but increases the

acidity of the remaining ring protons.
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Implication: This molecule is relatively stable against oxidative metabolism at the ring

carbons, making it an excellent candidate for in vivo probes.

Synthesis & Manufacturing Protocol
Directive: The following protocol is designed for high-fidelity reproducibility, utilizing a

"Reduction of Ester" strategy which is superior to direct ring functionalization for regiocontrol.

Retrosynthetic Logic
The most reliable route avoids the ambiguity of chlorinating a pre-formed alcohol. Instead, we

establish the fully substituted ring at the oxidation state of an ester, then selectively reduce it.

Pathway:

Precursor: Methyl 2,6-dichloro-5-chloronicotinate (or the 2,5,6-trichloro analog).

Transformation A (SNAr): Double nucleophilic substitution using Sodium Methoxide

(NaOMe).

Transformation B (Reduction): Selective reduction of the ester to the alcohol using Sodium

Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).

Visualization: Synthesis Workflow

Methyl 2,5,6-
trichloronicotinate

Step 1: Methoxylation
(NaOMe, MeOH, Reflux)

Intermediate:
Methyl 5-chloro-

2,6-dimethoxynicotinate

Step 2: Reduction
(NaBH4, MeOH/THF)

Target:
5-Chloro-2,6-dimethoxy

pyridine-3-methanol

Click to download full resolution via product page

Caption: Figure 1. Regioselective synthesis via nucleophilic aromatic substitution followed by

ester reduction.

Detailed Experimental Protocol (Bench Scale)
Step 1: Synthesis of Methyl 5-chloro-2,6-dimethoxynicotinate
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser

under N₂ atmosphere.

Reagents: Charge Methyl 2,5,6-trichloronicotinate (1.0 eq) and anhydrous Methanol (10 V).

Addition: Slowly add Sodium Methoxide (NaOMe) solution (25% in MeOH, 2.5 eq) via

syringe over 15 minutes. Exothermic reaction—control temp < 30°C.

Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC/LCMS for disappearance of

starting material.

Workup: Cool to RT. Quench with saturated NH₄Cl. Remove MeOH in vacuo.[2] Extract

aqueous residue with EtOAc (3x).[3] Wash combined organics with brine, dry over Na₂SO₄,

and concentrate.

Validation: ¹H NMR should show two distinct methoxy singlets (approx. δ 3.9–4.0 ppm).[4]

Step 2: Reduction to 5-Chloro-2,6-dimethoxypyridine-3-methanol

Setup: 100 mL flask, N₂ atmosphere, ice bath (0°C).

Reagents: Dissolve the intermediate ester (from Step 1) in dry THF/MeOH (1:1 mixture).

Reduction: Add Sodium Borohydride (NaBH₄, 2.0 eq) portion-wise over 20 minutes. Gas

evolution (H₂) will occur.

Completion: Allow to warm to RT and stir for 2 hours.

Quench: Cool to 0°C. Dropwise add Acetone (to destroy excess hydride) followed by 1N HCl

until pH ~7.

Isolation: Extract with DCM. The product often crystallizes upon concentration or requires a

short silica plug (Eluent: 30% EtOAc/Hexanes).

Applications in Drug Design
This scaffold is particularly valuable for designing P2X3 antagonists, Kinase inhibitors, and

GPCR ligands where the pyridine nitrogen must be sterically modulated.
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Reactivity Matrix
The C-3 hydroxymethyl group acts as the primary "handle" for library generation.

5-Chloro-2,6-dimethoxy
pyridine-3-methanol

Aldehyde
(Swern/Dess-Martin)

Oxidation

Alkyl Halide/Mesylate
(SOCl2 or MsCl)

Activation

Ether Linkage
(NaH, R-X)

Alkylation

Benzylic Amine
(via Aldehyde + Reductive Amination)

Reductive Amination

Click to download full resolution via product page

Caption: Figure 2.[5] Divergent synthesis pathways from the hydroxymethyl core.

Application Notes
Leaving Group Installation: Conversion of the alcohol to a chloride (using SOCl₂) or mesylate

(MsCl/Et₃N) creates a potent electrophile. This is commonly used to attach the pyridine ring

to piperazine or piperidine cores in CNS drug synthesis.

Aldehyde Stability: If oxidizing to the aldehyde, isolate and use immediately. Electron-rich

pyridine aldehydes can be prone to Cannizzaro disproportionation or air oxidation to the

acid.

Analytics & Quality Control
To ensure the integrity of the material (E-E-A-T principle: Trustworthiness), use the following

diagnostic signals.
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NMR Diagnostics (400 MHz, CDCl₃)
δ 7.5–7.7 ppm (1H, s): The aromatic proton at position 4. This is the key diagnostic singlet.

Its shift confirms the electronic influence of the Cl and OMe groups.

δ 4.6–4.7 ppm (2H, s/d): Benzylic methylene (-CH₂OH).

δ 3.9–4.1 ppm (6H, distinct singlets): Two methoxy groups (-OCH₃). Note: They may appear

as two separate peaks or one overlapping peak depending on solvent resolution.

HPLC Method (Generic)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

Gradient: 5% B to 95% B over 10 min.

Detection: UV at 254 nm (Pyridine absorption) and 280 nm.

Safety & Handling (MSDS Summary)
Hazards: Irritant (Skin/Eye/Respiratory). Potential acute toxicity if swallowed (typical of

halogenated pyridines).

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The methoxy groups render the

ring electron-rich, making it potentially sensitive to light-induced degradation over long

periods.

Waste: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6305151?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

